![molecular formula C11H13NO4 B3908871 6-(butoxycarbonyl)-2-pyridinecarboxylic acid](/img/structure/B3908871.png)
6-(butoxycarbonyl)-2-pyridinecarboxylic acid
Overview
Description
The compound “6-(butoxycarbonyl)-2-pyridinecarboxylic acid” is an organic compound that contains a carboxylic acid group and a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process is commonly referred to as Boc protection . The Boc group can also be removed from the amine using moderately strong acids such as trifluoroacetic acid . This process is commonly referred to as Boc deprotection .Molecular Structure Analysis
The molecular structure of “6-(butoxycarbonyl)-2-pyridinecarboxylic acid” is characterized by the presence of a carboxylic acid group and a Boc group . The Boc group consists of a carbonyl group (C=O) and a tert-butyl group (C(CH3)3) attached to an oxygen atom .Chemical Reactions Analysis
The Boc group in “6-(butoxycarbonyl)-2-pyridinecarboxylic acid” can react with amines to give N-tert-butoxycarbonyl or so-called Boc derivatives . These carbamate derivatives do not behave as amines, which allows certain subsequent transformations to occur that would be incompatible with the amine functional group .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(butoxycarbonyl)-2-pyridinecarboxylic acid” would be influenced by the presence of the carboxylic acid group and the Boc group . Carboxylic acids are weak acids and can act as weak bases when the carbonyl oxygen accepts a proton from a strong acid .Mechanism of Action
The mechanism of action for the Boc protection and deprotection involves several steps . For Boc protection, the Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . For Boc deprotection, the Boc group can be removed from the amine using moderately strong acids such as trifluoroacetic acid .
Safety and Hazards
Based on the safety data sheets of similar compounds, handling “6-(butoxycarbonyl)-2-pyridinecarboxylic acid” may require precautions such as avoiding inhalation, contact with skin and eyes, and ingestion . It’s recommended to use personal protective equipment and ensure good ventilation during handling .
Future Directions
properties
IUPAC Name |
6-butoxycarbonylpyridine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-3-7-16-11(15)9-6-4-5-8(12-9)10(13)14/h4-6H,2-3,7H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXKNDJWVDXVCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC(=N1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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